3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1269527-51-6
VCID: VC2655050
InChI: InChI=1S/C12H8N4O3/c17-12(18)8-2-1-3-9(6-8)19-11-5-4-10-14-13-7-16(10)15-11/h1-7H,(H,17,18)
SMILES: C1=CC(=CC(=C1)OC2=NN3C=NN=C3C=C2)C(=O)O
Molecular Formula: C12H8N4O3
Molecular Weight: 256.22 g/mol

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid

CAS No.: 1269527-51-6

Cat. No.: VC2655050

Molecular Formula: C12H8N4O3

Molecular Weight: 256.22 g/mol

* For research use only. Not for human or veterinary use.

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid - 1269527-51-6

Specification

CAS No. 1269527-51-6
Molecular Formula C12H8N4O3
Molecular Weight 256.22 g/mol
IUPAC Name 3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid
Standard InChI InChI=1S/C12H8N4O3/c17-12(18)8-2-1-3-9(6-8)19-11-5-4-10-14-13-7-16(10)15-11/h1-7H,(H,17,18)
Standard InChI Key WMTVTEJOYROEHL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OC2=NN3C=NN=C3C=C2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)OC2=NN3C=NN=C3C=C2)C(=O)O

Introduction

Chemical Identity and Properties

3-( Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid is characterized by a complex heterocyclic structure featuring a triazolopyridazine core connected to a benzoic acid group through an oxygen bridge. The compound's precise chemical identification is essential for understanding its properties and potential applications in research settings.

Chemical Identifiers

Identifier TypeValue
CAS Number1269527-51-6
Molecular FormulaC₁₂H₈N₄O₃
Molecular Weight256.22 g/mol
IUPAC Name3-( triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid
Standard InChIInChI=1S/C12H8N4O3/c17-12(18)8-2-1-3-9(6-8)19-11-5-4-10-14-13-7-16(10)15-11/h1-7H,(H,17,18)
InChIKeyWMTVTEJOYROEHL-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)OC2=NN3C=NN=C3C=C2)C(=O)O
PubChem Compound ID52897336

The molecular structure consists of a triazolopyridazine scaffold with a benzoic acid group attached at the 3-position via an oxygen atom . This arrangement creates a compound with both hydrophilic and hydrophobic regions, potentially influencing its pharmacological properties and interactions with biological targets.

Physical and Chemical Properties

The physical and chemical properties of 3-( Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid are important for understanding its behavior in various experimental conditions and potential formulation strategies.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid (presumed based on related compounds)
ColorNot specified in available data
SolubilityNot specified in available data
DensityNot available (N/A)
Melting PointNot available (N/A)
Boiling PointNot available (N/A)
Flash PointNot available (N/A)
Standard Purity95%

The limited available data on physical properties reflects the compound's current status primarily as a research tool rather than a fully characterized pharmaceutical or commercial agent . The presence of the carboxylic acid group likely confers acidic properties and potential for salt formation, which could be exploited in formulation development.

Structural Analysis and Relationship to Similar Compounds

The structure of 3-( Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid features several key elements that define its chemical behavior and potential biological activities.

Core Structural Elements

  • The triazolo[4,3-b]pyridazine core: This nitrogen-rich heterocyclic system provides a scaffold that is frequently associated with diverse biological activities in medicinal chemistry.

  • The oxyphenyl linker: The oxygen bridge connecting the heterocyclic core to the benzoic acid group provides flexibility and specific geometric arrangements.

  • The benzoic acid moiety: The carboxylic acid functional group at the meta position of the benzene ring contributes to the compound's acidic properties and potential for hydrogen bonding interactions with biological targets.

The triazolopyridazine core is particularly noteworthy as similar structures have been explored for their potential in drug development. The fused ring system containing multiple nitrogen atoms provides opportunities for hydrogen bonding and other non-covalent interactions with biological macromolecules .

Related Compounds

Several structurally related compounds help contextualize the potential properties and applications of 3-( Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid:

  • 4-( Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid: A positional isomer with the benzoic acid group at the para position rather than meta position .

  • 6-methoxy- Triazolo[4,3-b]pyridazine: A simpler derivative lacking the benzoic acid component but retaining the core heterocyclic structure .

3. triazolo[4,3-a]pyrazine derivatives: Structurally related compounds that have been investigated as potential c-Met kinase inhibitors, suggesting possible biological activity avenues for our target compound .

The structural similarities to compounds with documented biological activities suggest that 3-( Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid may exhibit comparable properties, though specific studies confirming this are currently limited.

Future Research Directions

The current state of knowledge regarding 3-( Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid suggests several promising avenues for future investigation.

Structure-Activity Relationship Studies

One of the most immediately valuable research directions would be conducting systematic structure-activity relationship (SAR) studies:

  • Investigating the effect of moving the carboxylic acid group to different positions on the benzene ring (ortho, meta, para)

  • Exploring the impact of replacing the carboxylic acid with other functional groups (esters, amides, tetrazoles)

  • Modifying the triazolopyridazine core to optimize biological activity

  • Examining the effect of the linker type (replacing oxygen with sulfur, nitrogen, or carbon)

Such studies would help establish how structural modifications affect both physical properties and biological activities, potentially leading to compounds with enhanced profiles.

Biological Activity Screening

Comprehensive biological screening would significantly advance understanding of this compound:

  • Kinase inhibition assays, particularly focusing on c-Met kinase given the activity of related compounds

  • Cell-based assays to evaluate cytotoxicity against cancer cell lines

  • Anti-microbial activity screening

  • Evaluation of anti-inflammatory potential

  • Assessment of binding to relevant biological targets using computational and experimental approaches

Establishing a baseline of biological activities would provide direction for further development and optimization.

Synthetic Methodology Development

Improving synthetic access to 3-( Triazolo[4,3-b]pyridazin-6-yloxy)benzoic acid and analogs would facilitate broader research:

  • Development of more efficient and scalable synthetic routes

  • Exploration of alternative methodologies for forming the key heterocyclic core

  • Application of green chemistry principles to make synthesis more environmentally sustainable

  • Investigation of potential one-pot procedures to streamline production

Enhanced synthetic access would likely contribute to increased availability for research purposes and potential applications.

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